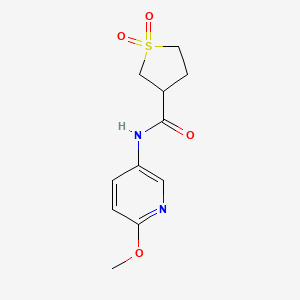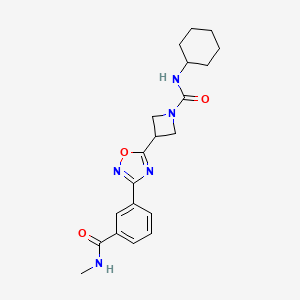
C18H16BrFN4O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its common name, IUPAC name, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .Applications De Recherche Scientifique
Sustainable Technologies and Greenhouse Gas Reclamation
Research highlights the importance of developing sustainable technologies for the reclamation of greenhouse gases, such as CO2, which can be transformed into valuable chemicals like methanol, dimethyl ether, and biodiesel through catalysis and biological technologies. This approach not only mitigates greenhouse gas emissions but also provides a sustainable source of chemicals and fuels (Yang & Wang, 2015).
Metal-Organic Frameworks for Sorption and Catalysis
Metal-organic frameworks (MOFs) are explored for their potential in sorption, catalysis, and selective separation due to their unique structure and properties. The interaction of molecules like DABCO within these frameworks can lead to phase transitions and control over chiral isomers, showing promise for various applications including environmental remediation and energy storage (Kozlova et al., 2018).
Chemical Representations in Education
The evaluation of chemical representations in educational materials underscores the importance of accurate and effective communication of chemical concepts. Criteria developed for assessing these representations can improve the understanding of chemistry and its applications, highlighting the significance of clear and precise chemical nomenclature and information dissemination (Gkitzia et al., 2011).
Photocatalysis for Environmental Purification
The development of graphitic carbon nitride (g-C3N4) based nanocomposites, particularly those modified with carbon dots, has shown enhanced efficiency in photocatalytic processes such as CO2 reduction and water splitting. These advancements point to the growing role of novel materials in addressing environmental challenges and energy generation (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4O3/c1-27-17-5-3-2-4-12(17)16(25)10-24-9-15(22-23-24)18(26)21-14-7-6-11(20)8-13(14)19/h2-9,16,25H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWIHJDRRNUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2802198.png)



![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)



![N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2802211.png)
![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)
